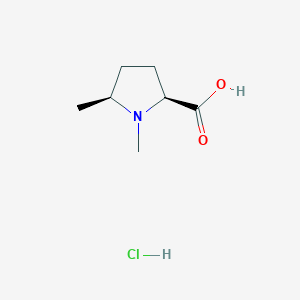

(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride

Description

(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative with a carboxylic acid functional group and two methyl substituents at the 1- and 5-positions of the heterocyclic ring. Its molecular formula is C₇H₁₃NO₂·HCl, and it has a molecular weight of 179.64 g/mol (acid: 143.18 g/mol + HCl: 36.46 g/mol). The compound is identified by CAS number 1946010-97-4 and is typically provided at >98% purity for research purposes .

The stereochemistry of the compound is critical: the (2S,5S) configuration distinguishes it from diastereomers like (2S,5R)-1,5-dimethylpyrrolidine-2-carboxylic acid, which can exhibit divergent physicochemical and biological properties . The hydrochloride salt enhances solubility in polar solvents, though stock solutions often require storage at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation. Solubilization may necessitate heating to 37°C and sonication .

Propriétés

IUPAC Name |

(2S,5S)-1,5-dimethylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-3-4-6(7(9)10)8(5)2;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPPYQMIKMHUJR-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](N1C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1946010-97-4 | |

| Record name | L-Proline, 1,5-dimethyl-, hydrochloride (1:1), (5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1946010-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride typically involves the resolution of racemic mixtures or the use of chiral catalysts to ensure the desired stereochemistry. One common method involves the catalytic hydrogenation of pyrrolidine derivatives under specific conditions to achieve the desired configuration .

Industrial Production Methods

Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring is substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, ketones, and carboxylic acids, depending on the specific reaction and conditions used.

Applications De Recherche Scientifique

(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemicals and materials, benefiting from its unique stereochemistry

Mécanisme D'action

The mechanism of action of (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, often through hydrogen bonding and hydrophobic interactions. These interactions can influence the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

(2S,5R)-1,5-Dimethylpyrrolidine-2-carboxylic Acid

- Key Differences: The (2S,5R) diastereomer shares the same molecular formula (C₇H₁₃NO₂) but differs in stereochemistry at the 5-position.

- Applications : Used as a chiral building block in asymmetric synthesis, though its biological activity may vary significantly compared to the (2S,5S) form due to spatial incompatibility with enantioselective targets .

Structural Analogs

(2S)-2,5-Diaminopentanamide Dihydrochloride

- Structure : Contains a pentanamide backbone with two amine groups (C₅H₁₃N₃O·(HCl)₂ ; MW: 231.11 g/mol).

- Functional Groups : Replaces the carboxylic acid with an amide and adds a second amine group.

- Hazards : Precautionary measures include avoiding inhalation or skin contact due to uncharacterized toxicological risks .

1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid

- Structure: A pyrrolidone derivative with a ketone at the 5-position (C₆H₉NO₃; CAS: 42346-68-9).

- Key Differences : The lactam (cyclic amide) structure reduces acidity compared to the target compound’s carboxylic acid. This impacts solubility and reactivity in synthetic pathways .

Functional Group Variants

5-Methyl-2-Pyrrolidone

- Structure: A lactam with a methyl substituent (C₅H₉NO; CAS: 108-27-0; MW: 99.13 g/mol).

- Applications : Primarily used as a polar aprotic solvent in polymer synthesis and pharmaceutical manufacturing. Unlike the target compound, it lacks a carboxylic acid group, limiting its utility as a chiral synthon .

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid

- Structure : A pyrimidine ring with chloro and methyl substituents (C₆H₅ClN₂O₂ ; CAS: 89581-58-8).

- This structural variance influences electronic properties and metabolic stability .

Data Tables

Activité Biologique

(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant potential in medicinal chemistry. Its unique stereochemistry allows it to interact selectively with various biological targets, making it a valuable candidate for drug development and other therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparative studies with related compounds.

- Molecular Formula : C₇H₁₄ClNO₂

- Molecular Weight : 179.64 g/mol

- CAS Number : 1946010-97-4

The biological activity of (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is primarily attributed to its ability to modulate enzyme activity. The compound can act as either an inhibitor or an activator depending on the specific biological context and target enzyme. Its interactions are facilitated through hydrogen bonding and hydrophobic interactions with molecular targets.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, certain derivatives demonstrated significant cytotoxic effects against A549 lung adenocarcinoma cells while showing lower toxicity towards non-cancerous cells . The structure-activity relationship indicates that modifications in the pyrrolidine ring can enhance anticancer efficacy.

- Antimicrobial Properties : Research indicates that (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride may exhibit antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. This is particularly relevant in the context of rising antibiotic resistance .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride and other structurally similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid HCl | Chiral structure with dimethylpyrrolidine moiety | Anticancer and antimicrobial potential |

| (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid HCl | Hydroxyl group presence alters reactivity | Varies; less studied compared to the former |

| (3R)-3-Amino-4-methylpentanoic acid | Different backbone structure affecting properties | Notably different pharmacological profiles |

Synthesis Methods

The synthesis of (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride can be achieved through several methods:

- Resolution of Racemic Mixtures : Utilizing chiral catalysts to obtain the desired stereochemistry.

- Catalytic Hydrogenation : Involves the hydrogenation of pyrrolidine derivatives under controlled conditions.

- Flow Microreactor Systems : These systems enhance efficiency and sustainability in industrial production by allowing precise control over reaction conditions.

Case Studies

- Anticancer Study : In a study involving various 5-oxopyrrolidine derivatives, compounds were tested against A549 cells. The results indicated that modifications in the pyrrolidine structure significantly influenced anticancer activity. Compounds with free amino groups showed enhanced efficacy compared to those with acetylamino fragments .

- Antimicrobial Study : Another study focused on the antimicrobial properties of related pyrrolidine compounds against multidrug-resistant pathogens. The findings highlighted the potential for these compounds to serve as effective alternatives in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic Acid Hydrochloride?

- Methodology : The compound can be synthesized via acidic cleavage of protected precursors in methanol, followed by recrystallization from methanol/ethyl acetate mixtures to obtain high-purity crystals. For example, analogous pyrrolidine derivatives were synthesized by refluxing precursors in acidic methanol, yielding spectroscopically pure crystals .

- Key Parameters :

- Reaction temperature: 25–60°C.

- Solvent system: Methanol/ethyl acetate (1:1 ratio).

- Acid catalyst: HCl (1–2 M).

Q. How is the structural configuration of this compound confirmed?

- Methodology : X-ray crystallography is the gold standard for confirming stereochemistry. Orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (e.g., a = 5.268 Å, b = 6.786 Å, c = 46.941 Å) provide detailed insights into hydrogen-bonding networks and stereochemical arrangement .

- Complementary Techniques :

- NMR : Compare chemical shifts of protons adjacent to chiral centers with literature data.

- HPLC with chiral columns : Validate enantiomeric purity (e.g., >95% purity as reported for related compounds) .

Q. What safety precautions are critical during handling?

- Guidelines :

- Avoid inhalation or skin contact (use fume hoods and PPE) .

- Store at 2–8°C in sealed containers to prevent degradation .

- Note: Toxicological data are limited; assume acute toxicity until proven otherwise .

Q. How is purity assessed, and what analytical methods are recommended?

- Analytical Workflow :

- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) for quantifying impurities.

- Mass Spectrometry : Confirm molecular weight (e.g., 165.618 g/mol for the free base + HCl) .

- Elemental Analysis : Verify C, H, N, Cl content against theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystal structure data for similar pyrrolidine derivatives?

- Approach :

- Compare hydrogen-bonding patterns (e.g., Cl⁻ as a hydrogen-bond acceptor in ionic pairs) across studies. For example, discrepancies in layer stacking (polar vs. non-polar regions) may arise from solvent choice during crystallization .

- Use computational modeling (DFT) to predict stable conformers and validate against experimental XRD data .

Q. What strategies optimize enantiomeric yield during synthesis?

- Methodology :

- Chiral auxiliaries : Employ (S)- or (R)-configured precursors to control stereochemistry.

- Dynamic kinetic resolution : Adjust reaction pH and temperature to favor desired diastereomers .

- Case Study : A related compound, (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid, achieved 95% purity using chiral chromatography and acidic recrystallization .

Q. How can solubility and stability challenges be addressed in aqueous systems?

- Experimental Design :

- Solubility Screening : Test in buffered solutions (pH 1–12) and polar aprotic solvents (DMSO, DMF).

- Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring degradation via HPLC .

Q. What interactions are plausible between this compound and biological targets?

- Hypothesis-Driven Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.